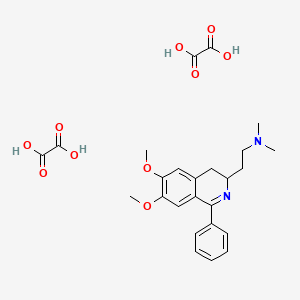
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt typically involves the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at low temperatures to ensure the selective protection of the amino group. The resulting N-Boc-L-tyrosine is then reacted with sulfuric acid to form the hydrogen sulfate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other amino acid derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug discovery.
Mecanismo De Acción
The mechanism of action of N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of modified proteins or peptides. The pathways involved in these interactions include enzymatic catalysis and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt include:
- N-((1,1-Dimethylethoxy)carbonyl)-L-serine hydrogen sulfate (ester) monosodium salt
- N-((1,1-Dimethylethoxy)carbonyl)-L-threonine hydrogen sulfate (ester) monosodium salt
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and interactions that are not possible with other similar compounds. This makes it a valuable compound in various scientific research applications .
Propiedades
Número CAS |
91726-45-3 |
|---|---|
Fórmula molecular |
C14H18NNaO8S |
Peso molecular |
383.35 g/mol |
Nombre IUPAC |
sodium;[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl] sulfate |
InChI |
InChI=1S/C14H19NO8S.Na/c1-14(2,3)22-13(18)15-11(12(17)23-24(19,20)21)8-9-4-6-10(16)7-5-9;/h4-7,11,16H,8H2,1-3H3,(H,15,18)(H,19,20,21);/q;+1/p-1/t11-;/m0./s1 |
Clave InChI |
TUEKCVKPQRQIAP-MERQFXBCSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















